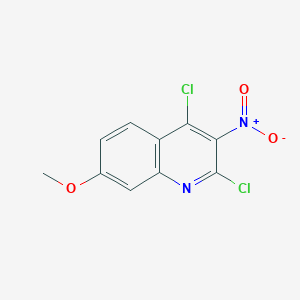

2,4-Dichloro-7-methoxy-3-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O3 |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

2,4-dichloro-7-methoxy-3-nitroquinoline |

InChI |

InChI=1S/C10H6Cl2N2O3/c1-17-5-2-3-6-7(4-5)13-10(12)9(8(6)11)14(15)16/h2-4H,1H3 |

InChI Key |

HVGNTBNHXHJBNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2,4 Dichloro 7 Methoxy 3 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H-NMR spectrum of 2,4-dichloro-7-methoxy-3-nitroquinoline is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline (B57606) core. The electron-withdrawing nitro group and chlorine atoms, along with the electron-donating methoxy group, create a unique electronic environment for each proton.

The expected ¹H-NMR signals are:

A singlet for the methoxy group (OCH₃) protons, typically appearing in the upfield region of the aromatic spectrum.

A set of signals for the three aromatic protons on the benzene (B151609) ring of the quinoline scaffold. The precise chemical shifts and coupling patterns would be determined by their relative positions and the influence of the substituents.

The expected chemical shifts (δ) in ppm relative to a standard reference like TMS are outlined in the table below. These predictions are based on known data for similarly substituted quinoline and heterocyclic systems. ipb.ptias.ac.inchemicalbook.comchemicalbook.com

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-5 | 7.8 - 8.2 | d |

| H-6 | 7.2 - 7.6 | dd |

| H-8 | 7.5 - 7.9 | d |

| OCH₃ | 3.9 - 4.2 | s |

| d = doublet, dd = doublet of doublets, s = singlet |

The ¹³C-NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct resonance. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (Cl, N, O) and those in the aromatic system appearing at characteristic downfield positions.

Based on data from related quinoline and aromatic compounds, the following table summarizes the anticipated ¹³C-NMR chemical shifts. rsc.orgchemicalbook.comchemicalbook.com

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 145 - 150 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| C-7 | 160 - 165 |

| C-8 | 105 - 110 |

| C-8a | 148 - 152 |

| OCH₃ | 55 - 60 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The vibrational modes of this compound are expected to show characteristic bands for the C-Cl, C-N, N=O, C-O, and aromatic C-H and C=C bonds.

Nitro Group (NO₂): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are anticipated in the FT-IR spectrum, typically in the regions of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the spectrum.

Methoxy Group (OCH₃): Characteristic C-H stretching and bending vibrations of the methyl group, as well as the C-O stretching mode, will be present. scielo.org.zamdpi.comresearchgate.net

Quinoline Ring: Aromatic C-H and C=C stretching and bending vibrations will give rise to a series of bands.

The complementary nature of FT-IR and Raman spectroscopy would provide a more complete vibrational analysis of the molecule. researchgate.netnih.govnih.govnanobioletters.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. miamioh.edumcmaster.cadtic.mil

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places, confirming the elemental composition of C₁₀H₆Cl₂N₂O₃.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the conjugated quinoline ring system, which is further influenced by the nitro and methoxy substituents. The extended conjugation and the presence of chromophoric groups suggest that the molecule will absorb in the UV and possibly the near-visible region of the electromagnetic spectrum. researchgate.netmdpi.com

Computational and Theoretical Investigations of 2,4 Dichloro 7 Methoxy 3 Nitroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Comprehensive searches of scientific literature and chemical databases did not yield specific studies that have performed quantum chemical calculations on 2,4-dichloro-7-methoxy-3-nitroquinoline. Therefore, no data is available for the following subsections.

There are no published studies detailing the use of Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or electronic properties of this compound.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. Consequently, the HOMO-LUMO energy gap, which is crucial for understanding the compound's chemical reactivity and kinetic stability, remains undetermined.

No Molecular Electrostatic Potential (MEP) surface analysis for this compound has been found in the reviewed literature. This type of analysis is instrumental in identifying the electrophilic and nucleophilic sites within a molecule, and such information is currently unavailable for the title compound.

There are no records of Natural Bond Orbital (NBO) analysis being conducted for this compound. This analysis would provide insights into the delocalization of electron density and the nature of intramolecular and intermolecular interactions.

The non-linear optical (NLO) properties of this compound have not been computationally predicted or experimentally measured in any available study.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies involving this compound have been published. Such simulations are essential for predicting the binding affinity and interaction patterns of a ligand with a biological target, and this information is currently absent for this compound.

In Silico Assessment of Binding Modes and Affinities

The biological activity of a compound is often predicated on its ability to bind to a specific macromolecular target, such as a protein or nucleic acid. In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mode and estimating the binding affinity, which is a measure of the strength of the interaction.

For this compound, molecular docking studies would involve preparing a 3D model of the compound and docking it into the binding sites of various potential biological targets. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that approximates the binding energy.

The binding affinity is often expressed as the binding energy (ΔG_bind), with more negative values indicating a stronger interaction. The scoring functions used in docking programs typically account for various energy contributions, including:

Electrostatic interactions: Arising from the attraction or repulsion between charged or polar groups on the ligand and the receptor.

Van der Waals interactions: Non-specific attractive or repulsive forces between atoms.

Hydrogen bonds: A crucial directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.

Solvation effects: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.

A hypothetical docking study of this compound against a putative kinase target might yield results that can be summarized in a data table.

Table 1: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value | Key Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | MET793, LYS745, ASP810 |

| Hydrogen Bonds | 2 | MET793 (H-bond with nitro group), LYS745 (H-bond with methoxy (B1213986) group) |

| Hydrophobic Interactions | 5 | LEU718, VAL726, ALA743, LEU844, PHE856 |

Note: This table is illustrative and does not represent actual experimental data.

The insights gained from such an analysis can reveal the key structural features of this compound that are responsible for its binding and can guide the design of derivatives with improved affinity and selectivity.

Identification of Potential Pharmacological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, if its biological activity is unknown, a reverse docking approach can be employed. In this strategy, the compound is docked against a panel of known pharmacological targets to identify potential binding partners.

This process would involve:

Building a Target Library: Compiling a database of 3D structures of clinically relevant proteins, such as kinases, proteases, G-protein coupled receptors (GPCRs), and nuclear receptors.

Docking Simulation: Docking this compound into the binding sites of all targets in the library.

Scoring and Ranking: Ranking the targets based on the predicted binding affinities. Targets with the most favorable binding energies are considered potential pharmacological targets.

The results of a virtual screening campaign can be presented in a table that highlights the top-ranking potential targets.

Table 2: Hypothetical Potential Pharmacological Targets for this compound Identified through Virtual Screening

| Rank | Target Protein | Protein Family | Predicted Binding Affinity (kcal/mol) |

| 1 | Epidermal Growth Factor Receptor (EGFR) | Kinase | -9.2 |

| 2 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase | -8.8 |

| 3 | Cyclooxygenase-2 (COX-2) | Enzyme | -8.1 |

| 4 | B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | -7.9 |

| 5 | Estrogen Receptor Alpha (ERα) | Nuclear Receptor | -7.5 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Further analysis of the binding modes for the top-ranked targets would provide hypotheses about the mechanism of action of this compound, which can then be validated through experimental assays.

Advanced Topological Analyses (e.g., ELF, LOL, RDG)

To gain a deeper understanding of the electronic structure and chemical bonding within this compound, advanced topological analyses based on the electron density can be performed. These methods provide a visual and quantitative description of chemical bonds, lone pairs, and non-covalent interactions.

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a clear picture of electron localization, distinguishing between core and valence electrons, and identifying regions corresponding to covalent bonds and lone pairs. wikipedia.org For this compound, an ELF analysis would reveal the nature of the C-Cl, C-N, N-O, and C-O bonds, as well as the localization of lone pairs on the nitrogen and oxygen atoms.

Localized Orbital Locator (LOL): Similar to ELF, LOL is another tool to visualize and analyze chemical bonding patterns. It is based on the kinetic energy density and can also effectively distinguish between bonding and non-bonding regions in a molecule.

Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and characterizing non-covalent interactions (NCIs). researchgate.netchemrxiv.org It is calculated from the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density, different types of interactions can be visualized:

Attractive interactions (e.g., hydrogen bonds): Appear as spikes at negative values.

Van der Waals interactions: Appear as spikes around zero.

Repulsive interactions (e.g., steric clashes): Appear as spikes at positive values.

An RDG analysis of this compound could reveal intramolecular hydrogen bonds or steric repulsions between the substituent groups, which influence its conformation and reactivity.

Solvation Effects on Computational Parameters

Most biological processes occur in an aqueous environment. Therefore, it is crucial to consider the effect of the solvent on the properties of this compound. Solvation can significantly influence the conformation, electronic structure, and reactivity of a molecule.

Computational chemistry employs both explicit and implicit solvation models to account for these effects.

Explicit Solvation: In this approach, individual solvent molecules (e.g., water) are included in the calculation. While this method provides a detailed picture of solute-solvent interactions, it is computationally very expensive.

Implicit Solvation: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. q-chem.comresearchgate.net The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. q-chem.comresearchgate.net Popular implicit solvation models include:

Polarizable Continuum Model (PCM): This is a widely used model where the solute cavity is defined by a set of interlocking spheres.

Solvation Model based on Density (SMD): This model uses the full solute electron density to define the cavity and includes parameters for non-electrostatic contributions to the solvation free energy. nih.gov

For this compound, performing quantum chemical calculations (e.g., Density Functional Theory - DFT) with an implicit solvation model would provide more realistic values for properties such as:

Conformational stability: The relative energies of different conformers can change in solution compared to the gas phase.

Dipole moment: The dipole moment of the molecule will be influenced by the polarization of the surrounding solvent.

Reaction energies and barriers: The energetics of chemical reactions can be significantly altered by the presence of a solvent.

Table 3: Hypothetical Comparison of Calculated Dipole Moments of this compound in Gas Phase and Water

| Medium | Calculated Dipole Moment (Debye) |

| Gas Phase (No Solvent) | 3.5 D |

| Water (Implicit Solvation) | 4.8 D |

Note: This table is for illustrative purposes and does not represent actual experimental data.

By incorporating solvation effects, the computational predictions for the properties and behavior of this compound become more relevant to its potential biological activity.

Mechanistic Investigations of Biological Activities of 2,4 Dichloro 7 Methoxy 3 Nitroquinoline Derivatives

Modulation of Key Enzyme Activities (e.g., Kinases, Topoisomerases)

There is no specific information in the reviewed literature detailing the modulation of key enzyme activities, such as kinases or topoisomerases, by 2,4-Dichloro-7-methoxy-3-nitroquinoline . Research on structurally analogous compounds suggests that the quinoline (B57606) scaffold can be a platform for designing enzyme inhibitors. For instance, various quinoline derivatives have been investigated as inhibitors of protein kinases and topoisomerases, enzymes crucial in cell signaling and DNA replication, respectively. However, without direct experimental data, any potential enzymatic targets of This compound are purely speculative.

Interactions with Cellular Pathways

Detailed information regarding the interaction of This compound with specific cellular pathways is not documented in the available scientific research. The biological effects of quinoline derivatives are often attributed to their ability to interfere with various cellular processes, including but not limited to, cell cycle regulation, apoptosis, and signal transduction. The presence of chloro, methoxy (B1213986), and nitro functional groups on the quinoline core of This compound suggests the possibility of unique interactions with cellular components, but these have not been experimentally verified.

In Vitro Biological Activity Trends

There are no published studies reporting the in vitro biological activity of This compound . Consequently, no data tables or detailed research findings on its specific cytotoxic, antimicrobial, or other biological effects can be presented. While the broader class of quinolines has demonstrated a wide range of in vitro activities, these findings cannot be directly extrapolated to This compound without specific experimental validation.

Future Research Directions and Perspectives in 2,4 Dichloro 7 Methoxy 3 Nitroquinoline Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The classical synthesis of quinoline (B57606) derivatives often involves multi-step procedures. researchgate.netresearchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2,4-Dichloro-7-methoxy-3-nitroquinoline and its analogs.

Key areas of exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be a major focus. This includes exploring microwave-assisted and ultrasound-promoted reactions to reduce reaction times and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of this compound could enable safer handling of nitration and chlorination steps and facilitate large-scale production. patsnap.com

Catalytic Methods: Investigating novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could lead to higher yields, improved selectivity, and milder reaction conditions.

A hypothetical improved synthesis of a 2,4-dichloro-3-nitroquinoline (B146357) derivative is presented below, highlighting potential advancements:

| Step | Traditional Method | Novel Approach | Potential Advantages |

| Cyclization | Conrad-Limpach or Doebner-von Miller synthesis | Microwave-assisted, solvent-free reaction | Reduced reaction time, higher energy efficiency |

| Nitration | Concentrated nitric and sulfuric acids | Solid-supported nitrating agents | Improved safety, easier purification |

| Chlorination | Phosphorus oxychloride (POCl3) | Vilsmeier-Haack type reagents under flow conditions | Better control over exotherms, enhanced safety |

Development of Advanced Computational Models for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. nih.govorientjchem.org For this compound derivatives, future computational work will be crucial for predicting their biological activity and pharmacokinetic profiles.

Future directions in this area include:

Quantum Mechanics (QM) Calculations: High-level QM calculations will provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of derivatives with specific electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be essential for correlating the structural features of quinoline derivatives with their biological activities. nih.govnih.gov These models can predict the activity of novel compounds before their synthesis, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations will be employed to study the dynamic behavior of quinoline derivatives when interacting with biological targets, such as enzymes or receptors. This can reveal key binding interactions and help in the design of more potent and selective inhibitors.

Machine Learning (ML) and Artificial Intelligence (AI): Integrating ML and AI algorithms with large chemical datasets will enable the development of predictive models for a wide range of properties, including bioactivity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com

| Computational Method | Application in Quinoline Research | Expected Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D structure with biological activity | Predictive models for designing potent analogs. nih.govnih.gov |

| Molecular Docking | Predicting binding modes and affinities with target proteins | Identification of key interactions for lead optimization. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes | Understanding the stability and conformational changes upon binding. |

| Machine Learning | Analyzing large datasets to predict properties | Rapid screening of virtual libraries for promising candidates. mdpi.com |

Diversification of Biological Research Applications

While quinoline derivatives are well-known for their broad spectrum of biological activities, including anticancer and antimalarial properties, the specific potential of this compound as a scaffold has not been fully explored. nih.govorientjchem.org

Future research should focus on:

Anticancer Drug Discovery: Given that the quinoline core is present in several anticancer agents, derivatives of this compound should be investigated for their potential to inhibit various cancer cell lines and key oncogenic pathways. nih.govresearchgate.net

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The quinoline scaffold provides a promising starting point for the development of novel antibacterial and antifungal compounds. orientjchem.org

Neurodegenerative Diseases: Some quinoline derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's. Future studies could explore the neuroprotective effects of compounds derived from this compound. nih.gov

Antiviral Research: The antiviral potential of quinoline derivatives is another area ripe for exploration, particularly in the search for inhibitors of viral replication and entry. nih.gov

Application of Cheminformatics and Data Mining in Quinoline Scaffold Research

The vast and ever-growing amount of chemical and biological data presents a significant opportunity for accelerating drug discovery. mdpi.comresearchgate.net Applying cheminformatics and data mining techniques to the quinoline scaffold, including derivatives of this compound, will be a key driver of future research.

Key applications include:

Virtual Screening: High-throughput virtual screening of large compound libraries against various biological targets can identify potential hits for further experimental validation.

Scaffold Hopping: Cheminformatics tools can be used to identify novel scaffolds that mimic the biological activity of known quinoline derivatives but possess different chemical structures, potentially leading to compounds with improved properties.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for the biological activity of quinoline derivatives will guide the design of new and more potent compounds. mdpi.com

Predictive Toxicology: Data mining and modeling can be used to predict the potential toxicity of new quinoline derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents and a deeper understanding of the structure-activity relationships that govern the remarkable versatility of the quinoline scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-7-methoxy-3-nitroquinoline, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:

Nitration : Introduce the nitro group at position 3 using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration .

Chlorination : Use POCl₃ or SOCl₂ for dichlorination at positions 2 and 3. Excess reagent and reflux conditions (80–100°C, 6–8 hrs) improve yields .

Methoxy Introduction : Methoxylation at position 7 via nucleophilic aromatic substitution (NaOMe in DMF, 60°C, 12 hrs) .

- Optimization Tips : Monitor reaction progression with TLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yields can vary (40–70%) depending on steric hindrance and electron-withdrawing effects of substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with substituent positions (e.g., deshielded protons near electron-withdrawing groups) .

- ¹³C NMR : Nitro groups cause significant downfield shifts (C-3 at δ 145–150 ppm). Chlorine substituents induce moderate deshielding at C-2 and C-4 (δ 125–130 ppm) .

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹; C-Cl stretches at 750–650 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 287.0 (calculated for C₁₀H₇Cl₂N₂O₃). Fragmentation patterns include loss of Cl (35/37 Da) and NO₂ (46 Da) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups create an electron-deficient aromatic ring, directing nucleophilic attack to positions ortho/para to the methoxy group.

- Mechanistic Insight : Nitro groups at position 3 deactivate the ring but enhance electrophilicity at C-6 and C-7. Methoxy at C-7 acts as an electron donor, activating adjacent positions for substitution .

- Experimental Design : Perform reactions with amines (e.g., aniline) or thiols in polar aprotic solvents (DMF, DMSO) at 80–100°C. Monitor regioselectivity via HPLC or LC-MS .

Q. What methodologies are recommended for analyzing contradictory data in the biological activity of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Resolve discrepancies by:

Standardized Assays : Re-test compounds under uniform conditions (e.g., MIC assays for antimicrobial activity using ATCC strains) .

Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing C-4 Cl with CF₃ (as in ) may alter lipophilicity and target binding .

Dose-Response Curves : Quantify IC₅₀ values across multiple concentrations to validate potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.